Whiskey lactone

Catalog No.
S595600
CAS No.
39212-23-2
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Whiskey lactone

CAS Number

39212-23-2

Product Name

Whiskey lactone

IUPAC Name

5-butyl-4-methyloxolan-2-one

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3

InChI Key

WNVCMFHPRIBNCW-UHFFFAOYSA-N

SMILES

CCCCC1C(CC(=O)O1)C

Solubility

soluble in water to <0.1%; soluble in hexane to >50%

Synonyms

beta-methyl-gamma-octalactone

Canonical SMILES

CCCCC1C(CC(=O)O1)C

Occurrence and Properties of Whiskey Lactone

Whiskey lactone, also known as oak lactone or gamma-octalactone, is a naturally occurring aroma compound found in oak wood (). It contributes significantly to the characteristic taste and aroma of aged alcoholic beverages like whiskey, cognac, and brandy, where it is extracted from the oak barrels during the aging process ().

Whiskey lactone exists in two stereoisomeric forms, cis and trans, which differ slightly in their spatial arrangement of atoms. Each isomer possesses distinct aroma profiles, with the cis form described as having earthy and woody notes, while the trans form is reminiscent of celery ().

Applications in Research

Beyond its contribution to the sensory qualities of food and beverages, whiskey lactone holds various applications in scientific research. Here are some key areas:

  • Microbial Synthesis

    Researchers are exploring the use of microorganisms like fungi and bacteria for the production of whiskey lactone. This approach offers a sustainable and potentially cost-effective alternative to traditional chemical synthesis methods ().

  • Stereoselective Synthesis

    Isolating individual enantiomers of whiskey lactone is crucial for understanding their specific contributions to aroma and taste. Research efforts are focused on developing efficient and selective methods for synthesizing pure cis and trans forms of the compound, which is important for various applications, including the food and fragrance industries ().

  • Insect Repellent Properties

    Studies have shown that whiskey lactone exhibits repellent activity against mosquitoes and flies (). This opens avenues for further research on developing natural and eco-friendly insect repellents derived from whiskey lactone.

Whiskey lactone, also known as β-methyl-γ-octalactone, is a naturally occurring compound primarily found in oak wood, which is used extensively in the aging of spirits such as whiskey, wine, and brandy. This compound exists in several stereoisomeric forms, notably the cis and trans isomers, with the cis form being more significant in sensory applications due to its pleasant aroma. Whiskey lactone has a sweet, warm, coumarin-like odor and contributes to the flavor profile of various alcoholic beverages, imparting notes reminiscent of coconut and vanilla .

The mechanism by which whiskey lactone contributes to the aroma of aged beverages is not entirely understood. However, its interaction with olfactory receptors is believed to play a role [].

. A common method includes the Knoevenagel condensation reaction between n-valeraldehyde and crotonic acid to form a ketonic acid ester. This is followed by hydrogenation under specific conditions to yield whiskey lactone. Notably, this process can occur without the need for initiators or co-catalysts, enhancing efficiency and stability . Additionally, biocatalytic methods have been developed to produce specific enantiomers of whiskey lactone using microbial oxidation processes, showcasing a greener approach to synthesis .

Several methods are employed to synthesize whiskey lactone:

  • Knoevenagel Condensation: This method involves reacting n-valeraldehyde with crotonic acid to create a ketonic acid ester, followed by hydrogenation.
  • Biocatalytic Methods: Utilizing specific strains of bacteria (e.g., Rhodococcus spp.), researchers can oxidize diols derived from whiskey lactone precursors to yield enantiomerically pure forms.
  • Radical Addition Reactions: Another approach involves radical addition reactions of pentanal with crotonic acid followed by reductive cyclization .

Whiskey lactone is widely used in various industries:

  • Food and Beverage: As a flavoring agent in spirits and food products, enhancing taste profiles.
  • Fragrance: Utilized in perfumes and scented products for its pleasant aroma.
  • Research: Studied for its potential health benefits and sensory properties in food science .

Interaction studies involving whiskey lactone focus on its sensory impact and potential synergistic effects with other flavor compounds. Research has shown that whiskey lactone can interact with various esters and phenolic compounds found in aged spirits, contributing to the complexity of flavors experienced by consumers. The identification of these interactions is crucial for optimizing formulations in the food and beverage industry .

Whiskey lactone shares structural similarities with several other lactones and aromatic compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeAroma CharacteristicsUnique Features
Whiskey Lactoneβ-methyl-γ-octalactoneSweet, warm, coconut-likeFound predominantly in oak aging processes
γ-Butyrolactoneγ-butyrolactoneSlightly sweetUsed as a solvent and in pharmaceuticals
Caprolactoneε-caprolactoneSweet, creamyCommonly used in biodegradable polymers
δ-Decalactoneδ-decalactoneCreamy, coconut-likeFound in fruits; used in flavoring
Methyl OctanoateMethyl octanoateFruity, sweetUsed as a flavoring agent

Whiskey lactone's distinct aroma profile and its association with oak aging set it apart from these similar compounds. Its presence significantly influences the sensory attributes of aged spirits, making it a unique compound in both culinary and aromatic contexts .

Physical Description

colourless liquid

XLogP3

2.5

Density

1.442-1.446

GHS Hazard Statements

Aggregated GHS information provided by 277 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 238 of 277 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 277 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

39212-23-2
80041-01-6

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2(3H)-Furanone, 5-butyldihydro-4-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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